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molecular formula C15H14N2O3 B8510463 3-Allyl-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

3-Allyl-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

Cat. No. B8510463
M. Wt: 270.28 g/mol
InChI Key: FRSLASNVZFWMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383822B2

Procedure details

In a flask which had been dried by heating, 1.50 g (4.85 mmol) of the compound from Example 12A, 1.44 g (9.46 mmol) of caesium fluoride and 0.56 g (0.48 mmol) of tetrakis-(triphenylphosphine)palladium(0) are initially charged in 30 ml of degassed THF. A solution of 2.04 g (12.1 mmol) of 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 5 ml of degassed THF is added dropwise, and the mixture is heated at reflux overnight. The mixture is then diluted with dichloromethane, and water is added. After phase separation, the aqueous phase is extracted three times with dichloromethane. The combined organic phases are dried over sodium sulphate and concentrated. The product is purified by chromatography on silica gel, giving 1.18 g (62% of theory) of the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:18])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[CH3:17])[CH:5]=[CH:6][CH:7]=1.[F-].[Cs+].[CH2:21](B1OC(C)(C)C(C)(C)O1)[CH:22]=[CH2:23]>C1COCC1.ClCCl.O>[CH2:23]([C:2]1[C:3](=[O:18])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[CH3:17])[CH:5]=[CH:6][CH:7]=1)[CH:22]=[CH2:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(N(C=CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
1.44 g
Type
reactant
Smiles
[F-].[Cs+]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C=C)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask which had been dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(N(C=CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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